5-(Furan-2-yl)-2-methylbenzoxazole

Description

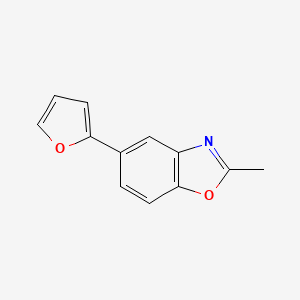

5-(Furan-2-yl)-2-methylbenzoxazole is a benzoxazole derivative featuring a methyl group at the 2-position and a furan-2-yl substituent at the 5-position. Benzoxazole derivatives are heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities .

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-(furan-2-yl)-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C12H9NO2/c1-8-13-10-7-9(4-5-12(10)15-8)11-3-2-6-14-11/h2-7H,1H3 |

InChI Key |

VAEIMTPWOQIEAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C3=CC=CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Variations in Substituents

a. 5-Methyl-2-phenylbenzoxazole (CAS: 7420-86-2)

- Core structure : Benzoxazole with 2-methyl and 5-phenyl groups.

- Key differences : Replacing the furan-2-yl group with a phenyl ring reduces polarity and alters electronic properties.

- Physicochemical properties : Molecular weight = 209.25 g/mol; topological polar surface area (TPSA) = 26.02 Ų .

- Applications : Used in organic synthesis and as a precursor for fluorescent materials .

b. 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

- Core structure : Thiazole with furan and hydrazone substituents.

- Key differences : Thiazole core instead of benzoxazole; nitro and chloro groups enhance electron-withdrawing effects.

- Biological activity : Antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) .

c. 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

- Core structure : Pyrazole with furan and phenyl substituents.

- Key differences : Pyrazole core with a dihydro configuration.

- Biological activity : Anti-inflammatory activity influenced by electron-donating substituents (e.g., methoxy groups) .

Heterocyclic Derivatives with Furan Substituents

a. 5-CHLORO-2-FURAN-2-YL-1H-BENZOIMIDAZOLE (CAS: 83330-29-4)

- Core structure : Benzoimidazole with furan and chloro substituents.

- Key differences : Benzoimidazole core instead of benzoxazole.

- Applications: Potential antimicrobial agent due to the chloro group’s electron-withdrawing effects .

b. 5-[2-(Furan-2-ylmethoxy)phenyl]-2-phenyltetrazole

- Core structure : Tetrazole with furan and phenyl groups.

- Key differences : Tetrazole core (four nitrogen atoms) vs. benzoxazole.

- Physicochemical properties : TPSA = 87.62 Ų, indicating higher polarity .

Pharmacological and Toxicity Comparisons

Q & A

Q. What are the recommended synthetic routes for 5-(Furan-2-yl)-2-methylbenzoxazole, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis typically involves coupling furan-2-yl derivatives with 2-methylbenzoxazole precursors. Key steps include:

- Cyclocondensation : Use of 2-methylbenzoxazole with furan-2-carbaldehyde under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the furan-benzoxazole linkage.

- Catalytic Optimization : Employ Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective substitution at the 5-position of benzoxazole .

- Solvent/Temperature : Optimize yields by testing polar aprotic solvents (DMF, DMSO) at 80–120°C and monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (FT-IR, NMR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic vibrations:

- Benzoxazole C=N stretch (~1610–1630 cm⁻¹).

- Furan C-O-C asymmetric stretching (~1250–1300 cm⁻¹).

- Methyl C-H bending (~1375 cm⁻¹) .

- NMR :

- ¹H NMR : Look for furan protons (δ 6.2–7.5 ppm) and benzoxazole aromatic protons (δ 7.0–8.5 ppm). The methyl group (2-CH₃) appears as a singlet (~δ 2.5 ppm).

- ¹³C NMR : Confirm benzoxazole carbons (C=N at ~150–160 ppm) and furan carbons (C-O at ~110–120 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's biological activity (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Antimicrobial Activity : Use the Disc-Diffusion Method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and measure zone-of-inhibition diameters .

- Anticancer Screening : Employ MTT Assay (Mosmann, 1983) on cancer cell lines (e.g., HepG2, MCF-7). Dissolve the compound in DMSO, test concentrations (1–100 µM), and calculate IC₅₀ values .

Advanced Research Questions

Q. How can DFT calculations and molecular dynamics (MD) simulations be applied to predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Studies : Use B3LYP/6-31++G(d,p) basis sets to compute:

- HOMO-LUMO gaps : Predict charge transfer interactions (e.g., electron-withdrawing effects of benzoxazole).

- Molecular Electrostatic Potential (MEP) : Map nucleophilic/electrophilic sites for reactivity analysis .

- MD Simulations : Simulate solvation (e.g., water, DMSO) using GROMACS/AMBER to assess conformational stability and ligand-target binding over 50–100 ns trajectories .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzoxazole derivatives with furan substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the furan ring. Compare bioactivity trends (e.g., IC₅₀ shifts in anticancer assays) .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical moieties (e.g., benzoxazole core, furan π-system) driving activity .

- 3D-QSAR : Develop CoMFA/CoMSIA models using steric/electrostatic fields from aligned bioactive conformers .

Q. What methodological considerations are critical when performing molecular docking studies to investigate interactions between this compound and biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known benzoxazole affinity (e.g., p38α MAPK for anti-inflammatory activity or STAT3 for anticancer effects ).

- Docking Protocols :

Prepare the ligand: Generate low-energy conformers (e.g., OMEGA) and assign partial charges (e.g., Gasteiger-Marsili).

Grid Generation: Define binding pockets using crystallographic data (e.g., PDB: 1CME for p38α MAPK).

Scoring Functions: Compare Glide SP/XP, AutoDock Vina, and Gold ChemPLP to validate pose rankings .

- Post-Docking Analysis : Calculate binding free energies (MM-GBSA) and visualize interactions (e.g., hydrogen bonds with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.